molecular formula C16H21N3O5 B11827175 tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11827175
M. Wt: 335.35 g/mol
InChI Key: UHLSOPRZANQQOA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring, a nitrobenzoyl group, and a tert-butyl ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: This step often involves the nitration of a benzoyl precursor, followed by coupling with the pyrazine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazine ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate:

    tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.

    tert-Butyl 4-(3-nitrobenzoyl)tetrahydro-1(2H)-quinolinecarboxylate: Contains a quinoline ring, offering different chemical properties.

Uniqueness

This compound is unique due to its combination of a pyrazine ring and a nitrobenzoyl group, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-9-7-17(8-10-18)14(20)12-5-4-6-13(11-12)19(22)23/h4-6,11H,7-10H2,1-3H3

InChI Key

UHLSOPRZANQQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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